AZD6564
Description
Properties
CAS No. |
1251841-50-5 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 |
IUPAC Name |
5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
InChI Key |
ORLPPUHANSFJCS-VHSXEESVSA-N |
SMILES |
O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-6564; AZD 6564; AZD6564 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Fibrinolysis Inhibition by Azd6564
Identification and Characterization of Primary Molecular Targets
The primary molecular targets of AZD6564 are the serine protease plasmin and its precursor, plasminogen. nih.govnih.govacs.org The fibrinolytic cascade is a highly regulated process involving enzymes, zymogens, and inhibitors. nih.gov The key step is the conversion of plasminogen to plasmin, which then cleaves fibrin (B1330869). nih.govresearchgate.net The activity of plasmin is largely localized to the surface of the fibrin clot. nih.gov This localization is crucial and is mediated by specific binding domains on plasmin and plasminogen. nih.gov this compound exerts its effect by directly engaging with these proteins, thereby inhibiting their fibrinolytic function. nih.govnih.gov
Plasminogen and plasmin possess specialized domains known as lysine (B10760008) binding sites (LBS), which are located within their five kringle domains. nih.gov These LBS are essential for the fibrinolytic process as they mediate the binding of plasmin(ogen) to C-terminal lysine residues present on the surface of fibrin. nih.govderangedphysiology.com This interaction anchors plasmin(ogen) to the clot, localizing its enzymatic activity and enhancing the efficiency of fibrin degradation. nih.gov
This compound functions as a lysine mimetic, meaning it is structurally similar to lysine and can competitively bind to the LBS on both plasminogen and plasmin. nih.govderangedphysiology.com By occupying these sites, this compound acts as a competitive inhibitor, preventing plasminogen and plasmin from attaching to the fibrin surface. nih.govnih.govderangedphysiology.com This mechanism is analogous to that of established antifibrinolytic agents like tranexamic acid (TXA). nih.gov There are five kringle domains in plasmin(ogen), and X-ray crystallography has shown that in the molecule's compact form, only the LBS of kringle-1 is exposed and available for ligand binding. nih.gov
Mode of Inhibition and Molecular Interference
The core mechanism of this compound's antifibrinolytic action is the direct interference with the protein-protein interaction between plasmin/plasminogen and fibrin. nih.govnih.govacs.org The binding of the LBS on plasmin(ogen) to lysine residues on fibrin is the critical step that this compound blocks. nih.gov By preventing this interaction, this compound effectively displaces plasminogen from the fibrin surface, which in turn inhibits the formation of plasmin and subsequent clot lysis. nih.govderangedphysiology.com This blockade of a crucial protein-protein interaction forms the basis of its therapeutic effect in controlling fibrinolysis. nih.govnih.gov
The development of this compound involved detailed molecular studies to optimize its potency and binding characteristics. nih.gov X-ray crystallography of a closely related precursor compound (compound 17) in complex with plasminogen revealed that these inhibitors occupy the same binding pocket within the LBS as tranexamic acid. nih.gov
Specific molecular interactions underpinning this binding include:
The isoxazolone carbonyl group of the inhibitor forms interactions with key amino acid residues Arg34, Tyr63, and Arg70 in the binding site. nih.gov
The piperidine (B6355638) nitrogen of the inhibitor is positioned similarly to the amino group of tranexamic acid, forming hydrogen bonds with Asp54 and Asp56. nih.gov
These interactions anchor the inhibitor within the LBS, effectively blocking access for fibrin. nih.gov Optimization of this chemical series led to the selection of this compound (also referred to as compound 19), which demonstrated significant potency in functional assays. nih.gov
| Compound | Human Plasma Clot Lysis IC50 (μM) |
|---|---|
| This compound (Compound 19) | 0.44 |
| Compound 17 (Precursor) | 0.48 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Selectivity Profile of this compound in Investigational Studies
A key objective in the development of this compound was to achieve a high degree of selectivity, particularly to avoid off-target effects associated with earlier lysine mimetics like tranexamic acid. nih.gov A significant focus was placed on selectivity against the GABAa receptor, as interaction with this receptor can lead to neurological side effects. nih.govresearchgate.net
Investigational studies demonstrated a favorable selectivity profile for this compound:
GABAa Receptor: this compound displayed no detectable activity against the GABAa receptor in a binding assay measuring the displacement of radiolabeled muscimol. nih.govnih.gov This represents a significant improvement over earlier compounds in its development series. nih.gov
CYP450 Isozymes: The compound showed no inhibition of cytochrome P450 isozymes. nih.gov
hERG Channel: this compound did not inhibit the hERG (human ether-à-go-go-related gene) channel, mitigating concerns about potential cardiac effects. nih.gov
This high selectivity for its intended target over other biologically important proteins is a defining characteristic of this compound. nih.gov
| Target | Activity |
|---|---|
| GABAa Receptor | No detectable activity |
| CYP450 Isozymes | No inhibition |
| hERG Channel | No inhibition |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
Assessment of Off-Target Activity in Preclinical Assays (e.g., GABAa receptor, other serine proteases)
A critical aspect of the preclinical evaluation of this compound involved a thorough assessment of its off-target activity to ensure a favorable selectivity profile. The development program specifically focused on minimizing interactions with targets known to be affected by older antifibrinolytic agents, such as the gamma-aminobutyric acid type A (GABAa) receptor, and ensuring high selectivity over other related serine proteases.
GABAa Receptor Selectivity
The development of this compound was significantly driven by the goal of creating a fibrinolysis inhibitor with improved selectivity over the GABAa receptor compared to the established lysine mimetic, tranexamic acid (TXA). nih.gov TXA is known to possess weak GABAa antagonistic activity, which is believed to contribute to side effects such as seizures and dose-dependent gastrointestinal issues. nih.gov Therefore, a key objective in the optimization of the chemical series leading to this compound was to enhance potency for plasmin while eliminating affinity for the GABAa receptor. nih.govnih.gov
Preclinical assays demonstrated that this objective was successfully achieved. This compound was found to have no detectable activity against the GABAa receptor. nih.govnih.gov This high degree of selectivity is attributed to specific structural modifications made during the compound's development. For instance, the introduction of a benzyl (B1604629) group into the piperidine ring of the molecule was found to populate a region that is unfavorable in the GABAa binding site, thereby reducing affinity for this off-target. nih.gov This structural-activity relationship was a key finding that enabled the design of a highly selective molecule.
The following table summarizes the comparative activity profile, highlighting the improved selectivity of this compound.
| Compound | Human Plasma Clot Lysis IC50 (μM) | GABAa Receptor Activity |
| This compound | 0.44 | No detectable activity |
| Tranexamic Acid (TXA) | >100 (approx.) | Weak antagonist |
| 4-PIOL (Lead Compound) | 0.8 | Active |
This table presents a summary of findings from preclinical studies. nih.gov
Selectivity Against Other Serine Proteases
Ensuring the specificity of an inhibitor is crucial, as the serine protease family includes many enzymes with vital physiological roles, such as digestion, blood coagulation, and immunity. mdpi.comfrontiersin.org Off-target inhibition of other serine proteases could lead to undesirable side effects. The active sites of many serine proteases are structurally conserved, which presents a challenge for developing highly selective inhibitors. mdpi.com
While detailed screening results against a wide panel of serine proteases for this compound are not extensively published in the provided context, its mechanism of action provides a basis for its selectivity. This compound functions by binding to the lysine-binding sites (LBS) in the kringle domains of plasminogen and plasmin, thereby inhibiting the protein-protein interaction between plasmin(ogen) and fibrin. nih.govnih.gov This mechanism is distinct from inhibitors that target the highly conserved catalytic active site of serine proteases. mdpi.com By targeting the unique LBS of plasmin, this compound is designed to achieve a high degree of selectivity for the fibrinolytic system over other proteases that lack these specific binding domains.
The development strategy focused on lysine mimetics, which are tailored to interact with the LBS, rather than broad-spectrum protease inhibitors that interact with the catalytic triad (B1167595) common to many serine proteases. nih.govstanford.edu This approach inherently favors selectivity towards plasmin and plasminogen, minimizing the potential for off-target interactions with other serine proteases.
In Vitro Efficacy and Pharmacodynamic Research of Azd6564
Quantification of Fibrinolysis Inhibition in Experimental Systems
The inhibitory potential of AZD6564 on fibrinolysis has been quantified using various in vitro systems, ranging from complex plasma-based models to purified enzyme kinetic assays.
Clot Lysis Assays (e.g., human plasma clot lysis models)
The efficacy of this compound in preventing the breakdown of clots has been demonstrated in human plasma clot lysis models. In these assays, a clot is formed in human plasma and the time to lysis is measured in the presence of a plasminogen activator. This compound has shown potent inhibition of this process.
A key study demonstrated that this compound has an in vitro human plasma clot lysis IC50 of 0.44 μM. nih.govnih.govacs.orgresearchgate.net The IC50 value represents the concentration of the inhibitor required to reduce the rate of clot lysis by 50%. Furthermore, the estimated IC95 for this compound in plasma and blood clot lysis models, the concentration required for 95% inhibition, falls within the range of 1.5 to 6.6 μM. nih.gov
| Parameter | Value (μM) | Assay System |
|---|---|---|
| IC50 | 0.44 | Human Plasma Clot Lysis |
| IC95 | 1.5 - 6.6 | Plasma and Blood Clot Lysis |
Biochemical Enzyme Inhibition Kinetics and Potency Determinations
This compound is a lysine (B10760008) mimetic containing an isoxazolone as a carboxylic acid isostere. nih.govnih.govacs.orgresearchgate.net Its mechanism of action is based on its ability to bind to the lysine-binding sites (LBS) within the kringle domains of plasminogen and plasmin. nih.govresearchgate.net By occupying these sites, this compound competitively prevents the binding of plasminogen and plasmin to fibrin (B1330869). nih.govnih.govacs.orgresearchgate.net This protein-protein interaction is crucial for the localization and enhancement of fibrinolysis at the site of a clot.
X-ray crystallography studies have confirmed that inhibitors in the same class as this compound bind to the lysine-binding site in plasmin. nih.govnih.govacs.orgresearchgate.net This binding blocks the interaction between plasmin and fibrin, thereby inhibiting the breakdown of the clot. nih.govnih.govacs.orgresearchgate.net
Effects on Plasminogen Activation and Downstream Fibrinolytic Cascades
The fibrinolytic cascade is initiated by the conversion of the zymogen plasminogen to the active enzyme plasmin by plasminogen activators such as tissue-type plasminogen activator (tPA). nih.gov This process is significantly enhanced when both plasminogen and tPA are bound to the surface of a fibrin clot. nih.gov
This compound disrupts this cascade at a critical early step. By binding to the lysine-binding sites of plasminogen, this compound prevents its association with fibrin. nih.govresearchgate.net This inhibition of the protein-protein interaction between plasminogen and fibrin has two major consequences:
It prevents the localized concentration of plasminogen on the fibrin surface. nih.gov
It hinders the conformational changes in plasminogen that facilitate its efficient activation to plasmin. nih.gov
Consequently, the generation of plasmin is significantly reduced, leading to a decrease in the degradation of fibrin into soluble fibrin degradation products and thereby preserving the integrity of the clot.
Pharmacodynamic Biomarker Evaluation in Preclinical Research
Preclinical studies have been conducted to evaluate the pharmacodynamic effects of this compound and to establish a link between its in vitro activity and in vivo efficacy. A key finding from these studies is that the inhibition of fibrinolysis, as measured by the prolongation of clot lysis time in vitro, translates to a tangible therapeutic effect in vivo.
In a rat bleeding model, administration of this compound led to a shortening of bleeding time that had been prolonged by the administration of tPA. nih.gov This demonstrates that the in vitro potency of this compound in inhibiting clot breakdown corresponds to an in vivo hemostatic effect.
The following table summarizes the in vivo pharmacodynamic parameters for this compound (referred to as compound 19 in the source) in a rat bleeding model. nih.gov
| Parameter | Value | Model |
|---|---|---|
| ED50 | Dose giving 50% reduction in bleeding time | Rat Bleeding Model |
| EC50 | Plasma concentration giving 50% reduction in bleeding time | Rat Bleeding Model |
These preclinical pharmacodynamic findings were crucial in the selection of this compound as a drug candidate for further development, indicating that its potent in vitro antifibrinolytic activity is likely to translate into clinical efficacy. nih.gov
Synthetic Methodologies and Chemical Optimization in Azd6564 Research
Medicinal Chemistry Approaches to Lysine (B10760008) Mimetics
AZD6564 was developed as an inhibitor of fibrinolysis, a process regulated by the interaction between plasmin and fibrin (B1330869). The key to this interaction is the binding of C-terminal lysine residues on fibrin to the lysine-binding sites (LBS) within the kringle domains of plasminogen and plasmin. Therefore, the core medicinal chemistry strategy was to design a small molecule that could mimic lysine and effectively block these LBSs, thereby inhibiting the protein-protein interaction between plasmin and fibrin.
The initial lead compound, 4-(3-hydroxyisoxazol-5-yl)piperidine-1-ium (4-PIOL), was identified as a potent lysine mimetic. Its design incorporates two key features that mimic the structure of lysine:
Isoxazolone Ring: This moiety acts as a carboxylic acid isostere. X-ray crystallography has shown that the isoxazolone carbonyl of related inhibitors overlays well with the carboxylic acid group of tranexamic acid (TXA), a known lysine analog, and interacts with key amino acids Arg34, Tyr63, and Arg70 in the plasmin binding pocket.
Piperidine (B6355638) Nitrogen: The protonated nitrogen of the piperidine ring mimics the primary amino group of lysine. It occupies a similar position to the amino group of TXA and forms crucial hydrogen bonds with Asp54 and Asp56 in the binding site.
This zwitterionic character was deemed critical for potency. While 4-PIOL was a promising lead, it suffered from poor permeability, a significant hurdle for developing an oral drug. The optimization program, therefore, focused on modifying this lysine mimetic template to improve permeability and selectivity against the GABAa receptor, another important consideration.
Development of Synthesis Routes for this compound
The initial synthesis of this compound and its analogues for early-stage screening was a multi-step, linear process. This first-generation route was laborious and relied heavily on chromatographic purification in several steps. A significant drawback was the lack of an asymmetric approach to establish the two chiral centers, necessitating chiral column chromatography to isolate the desired enantiopure material. This method was not practical for producing the large quantities of the compound needed for further development.
Key highlights of the optimized synthesis include:
Iron-Catalyzed Cross-Coupling: An iron-catalyzed Negishi coupling was employed to install a sterically hindered neopentyl group onto the pyridine ring, a key structural feature of this compound. This step was successfully scaled up to produce kilograms of the desired intermediate.
Enantioselective Enzymatic Resolution: A crucial step for establishing the correct stereochemistry was an enzymatic resolution of a racemic ester intermediate. This approach avoids the need for chiral chromatography and allows for the efficient production of the enantiopure compound. Dynamic kinetic resolution (DKR) theoretically allows for a 100% conversion to the desired enantiopure product, a significant improvement over methods with a maximum 50% yield.
Another described synthetic approach involves the addition of benzyl (B1604629) magnesium chloride to a 4-methoxypyridine derivative to form a 2-substituted dihydropyridone. This intermediate undergoes hydrogenation, conversion to a nitrile, and subsequent hydrolysis to form a key carboxylic acid. The 3-isoxazolone moiety is then constructed via the formation of a β-keto-ester, followed by cyclization with hydroxylamine.
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The optimization of the initial lead, 4-PIOL, into the clinical candidate this compound was guided by a systematic SAR analysis. The primary goals were to enhance potency in human plasma clot lysis assays, improve cell permeability, and increase selectivity over the GABAa receptor.
Initial modifications around the 4-PIOL scaffold revealed several key insights:
N-Substitution: Methylation of the nitrogen on either the piperidine ring (Compound 1 ) or the isoxazolone ring (Compound 2 ) led to a dramatic decrease in potency. This finding supported the hypothesis that the zwitterionic nature of the molecule is crucial for effective binding.
Isoxazolone Substitution: Adding a methyl group to the isoxazolone ring (Compound 3 ) was tolerated from a potency standpoint but offered no improvement in GABAa selectivity.
Piperidine Substitution: Placing a methyl group at the 4-position of the piperidine ring (Compound 4 ) resulted in decreased potency.
These initial findings are summarized in the table below.
| Compound | Modification from 4-PIOL | Clot Lysis IC50 (μM) | GABAa (% inh @ 10 μM) |
|---|---|---|---|
| 4-PIOL | Parent Compound | 0.5 | 68 |
| 1 | N-Me (piperidine) | >100 | -1 |
| 2 | N-Me (isoxazolone) | >100 | 3 |
| 3 | C-Me (isoxazolone) | 0.7 | 70 |
| 4 | C-Me (piperidine, pos. 4) | 1.5 | 70 |
Further exploration focused on substitutions at the 2-position of the piperidine ring. This strategy proved successful, as introducing substituents in this position led to compounds with increased lipophilicity and, consequently, improved membrane permeability compared to 4-PIOL. Systematic modifications of the substitution pattern and stereochemistry at this position ultimately revealed how the zwitterionic nature could be balanced with improved pharmacokinetic properties. This optimization campaign, focusing on potency, permeability, and GABAa selectivity, led to the identification of compound 19 , designated as this compound, which displayed a human plasma clot lysis IC50 of 0.44 μM and no detectable activity against the GABAa receptor.
Advanced Research Directions and Unexplored Avenues for Fibrinolysis Modulators, with Relevance to Azd6564
Synergistic Research Approaches with Other Fibrin (B1330869) Modulators
The fibrinolytic system involves a complex cascade of zymogen activation, feedback loops, and inhibitors nih.gov. Modulating this system can involve targeting various components, including plasminogen activators (tPA and uPA), plasminogen, and plasmin nih.govnih.gov. AZD6564, acting as a lysine (B10760008) mimetic, inhibits plasmin's interaction with fibrin nih.govnih.gov.
Future research could explore the synergistic effects of combining this compound with other agents that modulate fibrin dynamics through different mechanisms. For instance, while this compound targets plasmin-fibrin interaction, other molecules might modulate the activation of plasminogen or directly cleave fibrin through alternative pathways patsnap.com. Research into novel small molecules that modulate the transition of zymogens like plasminogen into their active forms represents a direction that could be synergistic with this compound's inhibitory action on plasmin patsnap.com. Similarly, exploring the combination of this compound with natural fibrinolytic enzymes that operate independently of the conventional plasminogen activation pathway could offer new avenues for finely tuning clot stability patsnap.com. Combinatorial therapeutic approaches are emphasized as a future research direction for fibrin modulators patsnap.com.
Integration of this compound Research with Biomaterial Engineering for Modulating Fibrin Degradation
Fibrin's role extends beyond hemostasis to providing a scaffold for cellular events crucial in wound healing and tissue regeneration patsnap.com. In tissue engineering, fibrin is utilized as a biocompatible scaffold that supports cell proliferation and migration patsnap.com. The rate at which this fibrin scaffold degrades is critical for successful tissue ingrowth and remodeling patsnap.com.
Integrating fibrinolysis modulators like this compound into biomaterials, such as bioinks and scaffolding materials, presents a promising research direction patsnap.com. By incorporating this compound, it might be possible to control the degradation rate of fibrin within these engineered constructs patsnap.com. This controlled degradation could facilitate the sustained release of encapsulated growth factors and better mimic the natural tissue healing process patsnap.com. Research in this area could focus on developing "smart" biomaterials that can dynamically adjust their properties, including the rate of fibrin degradation influenced by incorporated modulators like this compound, in response to cellular signals and mechanical stress patsnap.com. Advancements in biomaterial engineering for tissue engineering are highlighted as a vibrant direction for research involving novel fibrin modulators patsnap.com.
Application of Computational Modeling and Systems Biology in Understanding this compound's Effects
Computational modeling and systems biology offer powerful tools for understanding complex biological systems, including the fibrinolytic cascade and the effects of modulators like this compound numberanalytics.comrptu.de. Computational approaches, such as those focusing on electrostatic potential similarities, were instrumental in the initial discovery of compounds like 4-PIOL, a precursor in the development of this compound researchgate.netresearchgate.net. Molecular modeling studies have been used to explore the characteristics of receptor cavities and the importance of specific substituents for binding affinity researchgate.net.
Applying computational modeling and systems biology to this compound research can provide deeper insights into its mechanism of action and potential interactions within the broader hemostatic and fibrinolytic networks. This can involve simulating the dynamic behavior of these networks under different conditions and predicting the impact of this compound wellcomeconnectingscience.org. Techniques such as structure-based virtual screening and molecular docking can identify potential binding sites and interactions biorxiv.org. Computational approaches can also aid in predicting binding affinities and understanding how minor structural modifications might influence biological effects researchgate.netresearchgate.net. Systems biology approaches can help integrate various "omics" datasets and mechanistic knowledge to create dynamic models that reveal emergent behaviors of the system in the presence of this compound rptu.dewellcomeconnectingscience.org. This can lead to a more comprehensive understanding of how this compound influences the delicate balance between clot formation and dissolution at a systems level.
Q & A
Q. What are the key synthetic pathways for AZD6564, and how do reaction conditions influence yield and purity?
this compound is synthesized via two primary routes:
- Iron-catalyzed C–C bond formation : A Fe(acac)₃-catalyzed coupling of compounds 61 and 62 in THF/NMP solvent (73% yield) followed by a 9-step conversion to this compound .
- Enzymatic resolution route : An 8-step process starting from methyl 2-chloroisonicotinate, featuring a Negishi coupling and CALB (lipase B)-catalyzed hydrolysis of (±)-185 to isolate the (2R,4S)-enantiomer (97% enantiomeric excess, 35% yield) . Key factors affecting yield include solvent choice (e.g., THF/NMP for Fe catalysis), enzyme specificity (CALB for chiral resolution), and step optimization to minimize byproducts.
Q. How does this compound inhibit fibrinolysis at the molecular level?
this compound acts as an oral fibrinolysis inhibitor by disrupting the protein-protein interaction (PPI) between plasminogen and tissue-type plasminogen activator (tPA). Structural studies suggest it binds to a hydrophobic pocket on plasminogen, forming hydrogen bonds with residues like Arg719 and Trp761, thereby preventing tPA-mediated activation .
Q. What analytical techniques are critical for characterizing this compound during synthesis?
- Chiral HPLC : To confirm enantiomeric purity (e.g., >97% ee for (2R,4S)-185) .
- NMR and LC-MS : For structural elucidation and intermediate validation.
- X-ray crystallography : To resolve binding modes in target engagement studies .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity in this compound synthesis, and how are they validated?
- Enzymatic resolution : CALB selectively hydrolyzes the undesired enantiomer of (±)-185 in K₂HPO₄ buffer (pH 8.0, 35°C), leaving the (2R,4S)-ester intact .
- Process optimization : Adjusting temperature, pH, and enzyme loading to enhance ee. Validation involves chiral HPLC and comparing kinetic parameters (e.g., kcat/KM) for enantiomers .
Q. How can researchers resolve contradictions in reported synthetic routes (e.g., 8-step vs. 9-step processes)?
Discrepancies arise from divergent starting materials (e.g., methyl 2-chloroisonicotinate vs. compound 61) and step-counting conventions. To reconcile:
- Step-by-step comparison : Map intermediates and reaction types (e.g., Negishi coupling vs. Fe-catalyzed coupling).
- Reproducibility testing : Replicate both routes under standardized conditions and compare yields, purity, and scalability .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Electrostatic similarity modeling : Align this compound with known PPI inhibitors to predict binding motifs .
- Molecular dynamics simulations : Assess conformational stability of this compound-plasminogen complexes.
- Free energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity .
Q. How is this compound’s target engagement validated in biochemical assays?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) to plasminogen.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Identify conformational changes in plasminogen upon this compound binding .
- Functional assays : Monitor tPA-mediated plasmin generation inhibition in plasma-based models .
Q. How should researchers design experiments to optimize this compound’s inhibitory potency?
- SAR-guided mutagenesis : Systematically modify substituents (e.g., isoxazolol group) and test IC50 shifts in fibrinolysis assays.
- Crystal structure analysis : Use co-crystallization data to refine hydrogen-bonding interactions .
- In vitro-in vivo correlation (IVIVC) : Link enzymatic inhibition data (e.g., Ki values) to pharmacokinetic profiles in preclinical models .
Data Contradiction Analysis
Q. How to address discrepancies in this compound’s reported synthetic yields (e.g., 7% overall vs. 73% stepwise)?
- Contextual factors : Scalability challenges (e.g., multikilogram vs. lab-scale synthesis).
- Step-specific losses : Enzymatic resolution (35% yield) and Negishi coupling efficiency significantly impact overall yield .
- Methodology : Compare solvent systems, catalyst loading, and purification techniques across studies .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound’s bioactivity assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
